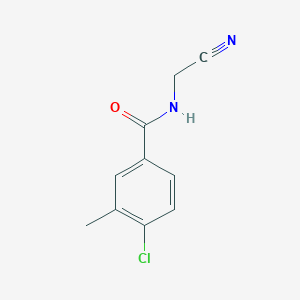

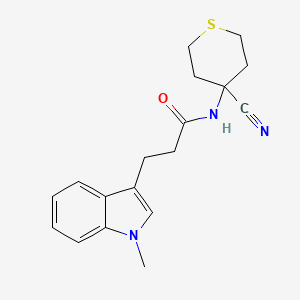

1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of phenyl urea derivatives has been a subject of interest due to their biological activities. In the context of neuropeptide Y5 (NPY5) receptor antagonists, a hit compound was identified and subsequently optimized for in vitro potency. This optimization involved modifications to the stereochemistry, phenylethyl segment, urea portion, and the 4-phenoxyphenyl group, resulting in over 40 analogues with some exhibiting IC50 values less than 0.1 nM at the NPY5 receptor . Similarly, novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized as VEGFR-2 tyrosine kinase inhibitors. The most potent compounds in this series bore hydrophobic groups and demonstrated significant antiangiogenic effects in various assays . Additionally, a series of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas were synthesized, aiming to optimize the spacer length for antiacetylcholinesterase activity, with the optimal chain length corresponding to five methylene groups . Lastly, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized for anti-CML activity, with one compound showing potent activity against the K562 cell line and affecting the PI3K/AKT signaling pathway .

Molecular Structure Analysis

The structure-activity relationship (SAR) is crucial in understanding the potency of these compounds. For the NPY5 receptor antagonists, the most potent compounds were achieved by precise structural modifications, indicating the importance of the molecular structure in receptor binding . The VEGFR-2 tyrosine kinase inhibitors' potency was rationalized based on the presence of a thioether linker and the arylurea moiety in the meta position, highlighting the significance of these structural features . The antiacetylcholinesterase activity of the flexible ureas was influenced by the spacer length and the presence of a cyclohexyl group, suggesting that these structural elements are key for enzyme binding . The anti-CML activity of the thiadiazol-2-yl)urea derivatives was also linked to their molecular structure, with specific substitutions leading to reduced protein phosphorylation in the PI3K/Akt signal pathway .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the synthesis of such complex molecules would involve multiple steps, including the formation of the urea linkage, introduction of the aryl groups, and the attachment of various substituents that are critical for biological activity. The synthesis likely involves reactions such as amide bond formation, aromatic substitutions, and the introduction of thioether linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are directly related to their biological activities. For instance, the presence of hydrophobic groups in the VEGFR-2 tyrosine kinase inhibitors contributed to their potency, suggesting that lipophilicity is an important property for these molecules . The flexibility of the ethoxyethyl chain in the antiacetylcholinesterase inhibitors indicates that the conformational adaptability of the molecule can influence its interaction with the enzyme . The introduction of a trifluoromethyl group in the anti-CML compound may affect its electronic properties and thus its interaction with the target .

科学的研究の応用

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. These compounds were designed with varying spacer lengths to optimize interactions with enzyme hydrophobic binding sites. Some derivatives showed high inhibitory activities, indicating their potential for treating diseases like Alzheimer's (Vidaluc et al., 1995).

Urea Derivatives in Synthesis and Biological Activity

Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method allows for the synthesis of urea derivatives under mild conditions, potentially leading to new therapeutic agents with good yield and without racemization (Thalluri et al., 2014).

Urea Derivatives as Neuropeptide Y5 Receptor Antagonists

Fotsch et al. (2001) identified and optimized a series of trisubstituted phenyl urea derivatives for their potential as neuropeptide Y5 (NPY5) receptor antagonists, aiming at treating obesity. The study provided insights into the structure-activity relationships essential for the high potency of these compounds against the NPY5 receptor (Fotsch et al., 2001).

Urea Derivatives in Corrosion Inhibition

Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in hydrochloric acid. The study indicates that these compounds effectively inhibit corrosion, suggesting their utility in protecting industrial materials (Mistry et al., 2011).

Anticonvulsant Activity of Urea Derivatives

Thakur et al. (2017) synthesized a series of 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives and screened them for anticonvulsant activity. Some derivatives showed significant effectiveness, with potential implications for treating convulsions and epilepsy (Thakur et al., 2017).

特性

IUPAC Name |

1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2S/c1-10(22)14-7-6-13(24-14)8-9-20-15(23)21-12-4-2-11(3-5-12)16(17,18)19/h2-7,10,22H,8-9H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPQCOIVPFUJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)

![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)

![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2522846.png)

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)

![7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)